molecular formula C7H8BClN2O3 B3021904 (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride CAS No. 1404480-15-4

(2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride

Cat. No.: B3021904
CAS No.: 1404480-15-4
M. Wt: 214.41 g/mol
InChI Key: AQDKEUBWONTZJH-UHFFFAOYSA-N
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Description

(2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride is a boronic acid derivative with the molecular formula C7H7BN2O3·HCl. It is known for its utility in various chemical reactions, particularly in the field of organic synthesis. This compound is often used as a building block in the synthesis of more complex molecules due to its unique reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride typically involves the reaction of 2-aminobenzo[d]oxazole with boronic acid under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high efficiency .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar palladium-catalyzed processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of inert atmospheres and controlled temperatures .

Chemical Reactions Analysis

Types of Reactions

(2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: It participates in substitution reactions, particularly in the presence of suitable catalysts.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling reactions, the major products are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

(2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: This compound is used in the development of biochemical assays and as a probe in biological studies.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.

    Industry: It is used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura coupling reactions, the boronic acid moiety interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. The molecular targets and pathways involved in its reactions are primarily related to its role as a boronic acid derivative, which allows it to participate in a variety of chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride is unique due to its specific reactivity and stability, which make it particularly useful in palladium-catalyzed cross-coupling reactions. Its hydrochloride form enhances its solubility and stability, making it more suitable for various industrial and research applications .

Properties

IUPAC Name

(2-amino-1,3-benzoxazol-5-yl)boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BN2O3.ClH/c9-7-10-5-3-4(8(11)12)1-2-6(5)13-7;/h1-3,11-12H,(H2,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDKEUBWONTZJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)OC(=N2)N)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50744649
Record name (2-Amino-1,3-benzoxazol-5-yl)boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1404480-15-4, 1224844-65-8
Record name Boronic acid, B-(2-amino-5-benzoxazolyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1404480-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Amino-1,3-benzoxazol-5-yl)boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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